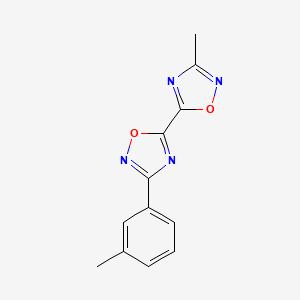![molecular formula C24H21FN6O2 B2430626 3-(4-Fluorphenyl)-N-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazol-5-carboxamid CAS No. 1240261-87-3](/img/structure/B2430626.png)
3-(4-Fluorphenyl)-N-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H21FN6O2 and its molecular weight is 444.47. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Aktivität gegen Brustkrebs
Pyrazole und ihre Derivate spielen in der medizinischen Chemie eine entscheidende Rolle aufgrund ihrer vielfältigen biologischen Aktivitäten. Insbesondere wurden sie auf ihr Antikrebs-Potenzial untersucht. Diese Verbindung mit ihrem fluorierten Pyrazolkern zeigt vielversprechende Ergebnisse als Mittel gegen Brustkrebs. Molekular-Docking-Studien deuten darauf hin, dass sie eine Bindungsaffinität zum humanen Östrogen-Alpha-Rezeptor (ERα) hat, die vergleichbar ist mit der des natürlichen Liganden 4-OHT . Weitere Forschung könnte ihre Wirksamkeit in Brustkrebszelllinien untersuchen.
Andere potenzielle Anwendungen
Über die genannten Bereiche hinaus könnten Forscher ihre Auswirkungen auf Leberkrebs (HePG-2)-Zellen untersuchen, da die Aktivität von Pyrazolen in diesem Zusammenhang berichtet wurde. Darüber hinaus könnte ihre Interaktion mit Cyclooxygenase-2 (COX-2) relevant sein, da das kommerzielle Medikament Celecoxib COX-2-inhibitorisch wirkt.
Weitere experimentelle Studien und klinische Versuche sind notwendig, um diese potenziellen Anwendungen zu validieren. Die Synthese, Charakterisierung und In-vitro-/In-vivo-Bewertungen der Verbindung werden zu einem umfassenden Verständnis ihrer vielseitigen Eigenschaften beitragen . 🌟
Wirkmechanismus
Target of Action
The primary target of this compound, also known as 5-(4-fluorophenyl)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide, is the human estrogen alpha receptor (ERα) . ERα is a nuclear receptor that is activated by the sex hormone estrogen. It is involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development.
Mode of Action
The compound interacts with its target, ERα, by binding to it. The molecular docking study showed that the binding affinity of the synthesized compound to ERα was close to 4-OHT, a native ligand . This suggests that the compound may act as an agonist or antagonist of ERα, modulating its activity.
Biochemical Pathways
These could include pathways involved in cell proliferation, differentiation, and apoptosis, which are critical processes in the development and progression of diseases such as breast cancer .
Pharmacokinetics
The presence of a fluorine atom in the compound might enhance its metabolic stability and increase its binding affinity to the protein–ligand complex .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with ERα. If it acts as an agonist, it might stimulate cell proliferation and other estrogen-dependent responses. If it acts as an antagonist, it might inhibit these responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the performance of inhibition improved with the compound amount but reduced somewhat with temperature
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O2/c25-18-6-4-16(5-7-18)21-15-22(29-28-21)24(32)26-19-3-1-2-17(14-19)20-8-9-23(30-27-20)31-10-12-33-13-11-31/h1-9,14,21-22,28-29H,10-13,15H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOUNTNELYWTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4CC(NN4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}sulfamoyl)benzoate](/img/structure/B2430544.png)
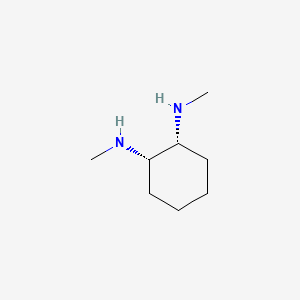
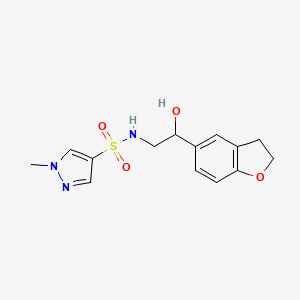
![5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2430550.png)
![1-[8-(3,3-diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione](/img/structure/B2430551.png)
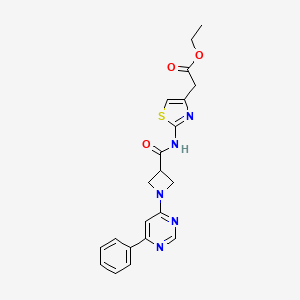

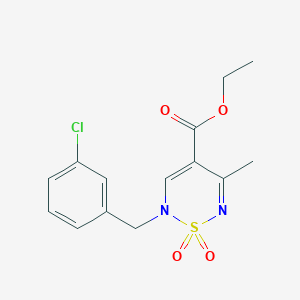
![5-Bromoimidazo[1,2-a]pyrimidine;hydrobromide](/img/structure/B2430558.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2430560.png)
![3-(2-bromophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2430561.png)
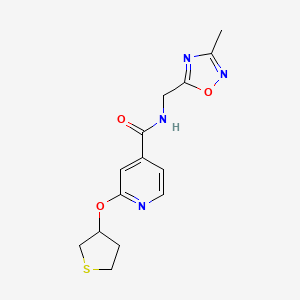
![6-Chloro-3-[2-(cyclohexen-1-yl)ethyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine](/img/structure/B2430563.png)
